2-Chloro-3-nitrobenzenesulfonamide
Overview
Description
2-Chloro-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H5ClN2O4S. It is a derivative of benzenesulfonamide, characterized by the presence of chloro and nitro substituents on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
2-Chloro-3-nitrobenzenesulfonamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Industry: Used as a chemical intermediate in the production of dyes and other industrial chemicals.
Mechanism of Action
Target of Action
2-Chloro-3-nitrobenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in bacterial growth and survival.
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the enzymes they target . They mimic the natural substrate of these enzymes, p-aminobenzoic acid (PABA), and bind to the active site of the enzyme, preventing the natural substrate from binding . This inhibits the enzyme’s activity and disrupts the synthesis of folic acid, a vital component for bacterial DNA replication .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts several biochemical pathways in bacteria. Folic acid is a precursor for the synthesis of nucleotides, the building blocks of DNA . By inhibiting folic acid synthesis, this compound prevents bacteria from replicating their DNA, effectively halting their growth and proliferation .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting the synthesis of folic acid, the compound prevents bacteria from replicating their DNA, effectively stopping their growth . This makes this compound an effective antibacterial agent.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as other drugs or food, can affect the absorption, distribution, metabolism, and excretion of the compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-3-nitrobenzenesulfonamide are not well-documented in the literature. Benzenesulfonamides are known to interact with various enzymes and proteins. For instance, some benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme crucial for maintaining pH balance in the body . It is plausible that this compound may have similar interactions, but specific studies are needed to confirm this.
Cellular Effects
It is known that changes in cellular function can occur due to the interaction of similar compounds with cellular proteins and enzymes .
Molecular Mechanism
Based on the properties of similar compounds, it may exert its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitrobenzenesulfonamide typically involves the nitration of 2-chlorobenzenesulfonamide. The process begins with the chlorosulfonation of nitrobenzene to produce 2-chloro-3-nitrobenzenesulfonyl chloride. This intermediate is then reacted with ammonia to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation and nitration reactions. The reaction mass is heated to 100°C and maintained at that temperature for several hours before cooling and further processing .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products include various substituted benzenesulfonamides.
Reduction: The major product is 2-chloro-3-aminobenzenesulfonamide.
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Comparison with Similar Compounds
- 4-Chloro-3-nitrobenzenesulfonamide
- 2-Chloro-4-nitrobenzenesulfonamide
- 2-Chloro-3-aminobenzenesulfonamide
Comparison: 2-Chloro-3-nitrobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 4-Chloro-3-nitrobenzenesulfonamide, it has different steric and electronic properties, affecting its reactivity and enzyme inhibition potential .
Properties
IUPAC Name |
2-chloro-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H,(H2,8,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJPYCOLWBGBRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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